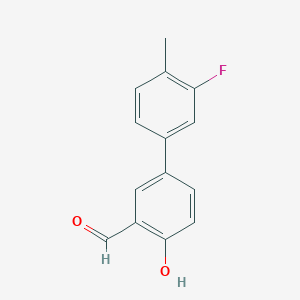

4-(3-Fluoro-4-methylphenyl)-2-formylphenol

CAS No.: 1111129-26-0

Cat. No.: VC11785401

Molecular Formula: C14H11FO2

Molecular Weight: 230.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1111129-26-0 |

|---|---|

| Molecular Formula | C14H11FO2 |

| Molecular Weight | 230.23 g/mol |

| IUPAC Name | 5-(3-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde |

| Standard InChI | InChI=1S/C14H11FO2/c1-9-2-3-11(7-13(9)15)10-4-5-14(17)12(6-10)8-16/h2-8,17H,1H3 |

| Standard InChI Key | TYHLUSIDMLDXAU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)F |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C=O)F |

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 4-(3-Fluoro-4-methylphenyl)-2-formylphenol features two aromatic rings interconnected through a single bond. The primary benzene ring contains a hydroxyl group (-OH) at the 2-position and a formyl group (-CHO) at the 4-position, while the secondary aromatic ring is substituted with a fluorine atom at the 3-position and a methyl group (-CH) at the 4-position. This arrangement creates distinct electronic and steric environments that influence its chemical behavior.

Functional Group Interactions

The hydroxyl group confers acidity (), enabling deprotonation under basic conditions, while the formyl group participates in nucleophilic additions and condensations. The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing adjacent bonds and enhancing the compound’s stability against metabolic degradation—a trait valuable in drug design .

Synthetic Methodologies

The synthesis of 4-(3-Fluoro-4-methylphenyl)-2-formylphenol likely involves multi-step organic transformations, drawing parallels to methods used for structurally related compounds. A plausible route, inspired by patented protocols for similar aldehydes , is outlined below:

Stepwise Synthesis

-

Protection of Phenolic -OH: Reacting 3-fluoro-4-methylphenol with a protecting group (e.g., isopropyl via 2-bromopropane) under basic conditions (KCO) in acetonitrile .

-

Bromination: Treating the protected intermediate with a brominating agent (e.g., NBS) to introduce a bromine atom ortho to the fluorine .

-

Grignard Exchange and Formylation: Reacting the brominated compound with isopropyl magnesium chloride, followed by quenching with dimethylformamide (DMF) to install the formyl group .

-

Deprotection: Removing the isopropyl group using a Lewis acid (e.g., BCl) to regenerate the phenolic -OH .

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Protection | 2-Bromopropane, KCO, 80°C | ~85% | Avoiding over-alkylation |

| Bromination | NBS, AIBN, CCl, reflux | ~75% | Regioselectivity control |

| Formylation | iPrMgCl, DMF, -10°C | ~65% | Low-temperature stability |

| Deprotection | BCl, CHCl, rt | ~90% | Handling moisture-sensitive reagents |

Chemical Reactivity and Derivative Formation

The compound’s reactivity is dominated by its formyl and hydroxyl groups, enabling diverse functionalizations:

Aldol Condensation

The formyl group undergoes base-catalyzed condensation with ketones or esters to form α,β-unsaturated carbonyl derivatives, useful in polymer chemistry. For example, reaction with acetophenone yields chalcone analogs with potential anticancer activity .

Nucleophilic Additions

Amines react with the formyl group to form Schiff bases, which serve as ligands in coordination chemistry or intermediates in drug synthesis. Hydrazine derivatives, such as phenylhydrazine, produce hydrazones with reported anti-inflammatory properties .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration, sulfonation, or halogenation at the para position relative to the hydroxyl group, though fluorine’s directing effects complicate regioselectivity.

Challenges and Future Directions

Despite its promise, several hurdles remain:

-

Synthetic Scalability: Current methods require optimization for industrial-scale production, particularly in minimizing cryogenic steps .

-

Toxicity Profiling: No in vivo data exist for this compound; studies on metabolite formation and organ toxicity are critical.

-

Application-Specific Modifications: Tailoring substituents to enhance bioavailability or material properties could unlock niche uses.

Future research should prioritize collaborative efforts between synthetic chemists, pharmacologists, and material scientists to fully exploit this compound’s potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume